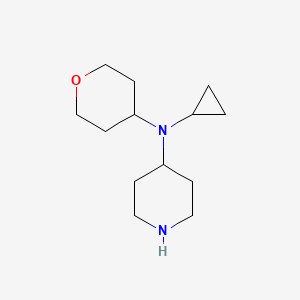

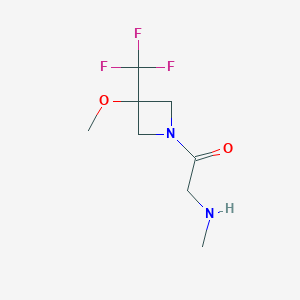

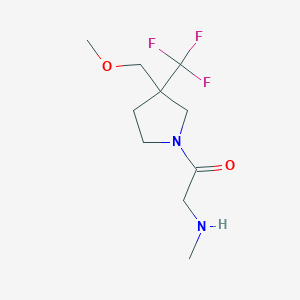

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Scientific Research Applications

Advanced Building Blocks for Drug Discovery

The design and synthesis of azetidine-based isosteres, including those related to piperidine, provide valuable insights into the development of novel compounds for drug discovery. Azetidine derivatives demonstrate increased conformational flexibility and size compared to their parent heterocycles, making them promising candidates for lead optimization programs in medicinal chemistry (Feskov et al., 2019).

Novel Antagonists and Agonists

Research into azetidine and piperidine derivatives has led to the identification of new neurokinin-2 (NK2) antagonists, which are derived from incorporating a metabolically stable six-membered ring lactam. These compounds exhibit increased stability and potency, showing potential for therapeutic applications (Mackenzie et al., 2002).

Synthesis and Applications in Insecticide Design

The exploration of piperazine derivatives, including those structurally related to "4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine," has extended into the development of novel insecticides. By using these compounds as lead compounds, researchers have designed a series of derivatives displaying significant biological activities against agricultural pests, underscoring the chemical's versatility in pest management strategies (Cai et al., 2010).

Conversion to Piperidones and Alkaloid Synthesis

The transformation of azetidinones to piperidones, through reductive ring opening followed by stereoselective modifications, has been applied in the formal synthesis of Prosopis and Cassia alkaloids. This highlights the role of azetidine derivatives in the synthesis of complex natural products and the potential for creating bioactive compounds (Lee et al., 2003).

Memory Enhancement Studies

Research into the cognitive effects of piperazine and azetidine derivatives has demonstrated their potential in memory enhancement. Compounds synthesized from "this compound" have shown to significantly improve learning and memory capabilities in animal models, suggesting a promising avenue for the treatment of cognitive disorders (Li Ming-zhu, 2008).

Properties

IUPAC Name |

4-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O/c1-2-17-10(11(12,13)14)7-16(8-10)9-3-5-15-6-4-9/h9,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFIDYGEUATJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CN(C1)C2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477421.png)

![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1477422.png)

![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)

![4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477425.png)